molecular formula C9H12N2OS B2970940 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one CAS No. 302902-26-7

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one

Cat. No.: B2970940
CAS No.: 302902-26-7
M. Wt: 196.27
InChI Key: CCLMKXIXHXJRAG-UHFFFAOYSA-N
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Description

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is a bicyclic heterocyclic compound featuring a benzothiazolone core with an amino group at position 2 and two methyl groups at position 4. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive thiazole derivatives .

Properties

IUPAC Name

2-amino-6,6-dimethyl-5,7-dihydro-1,3-benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-9(2)3-5(12)7-6(4-9)13-8(10)11-7/h3-4H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLMKXIXHXJRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)N=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of a cyclizing agent . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one is a heterocyclic compound with a molecular formula of C9H12N2OS and a molecular weight of 196.27 . It is also known as this compound or 4(5H)-Benzothiazolone, 2-amino-6,7-dihydro-6,6-dimethyl- . This chemical has a melting point of 207 °C . Chemicalbook.com identifies it as an irritant .

Scientific Research Applications
While the search results do not provide specific applications of this compound, they do point to the general applications of related heterocyclic compounds and tetrazoles in medicinal chemistry.

Heterocyclic Compounds Heterocyclic compounds, which include this compound, are organic chemical compounds with a ring-like structure that contain one or more heteroatoms .

Tetrazoles Research indicates that tetrazole derivatives have potential in various medicinal applications . For example, some tetrazole compounds have demonstrated antimicrobial activity . Additionally, some tetrazolo[1,5-a]quinoline derivatives exhibit anti-inflammatory activity comparable to indomethacin . Certain 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives have shown antidiabetic effects in animal models . Some tetrazoles have also been evaluated as antileishmanials .

Mechanism of Action

The mechanism of action of 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The pathways involved in its action are complex and depend on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarity and Key Differences

The compound’s closest analogs differ in substituents, ring saturation, or heteroatom arrangement. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents/Ring System Molecular Weight (g/mol) LogP Key Features
2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one 6,6-dimethyl, dihydrobenzothiazolone ~209.3 (estimated) ~2.5* Enhanced steric hindrance; rigid conformation
2-Amino-6,7-dichlorobenzothiazole 6,7-dichloro, aromatic benzothiazole 219.09 3.77 Electron-withdrawing Cl groups; higher LogP
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine Tetrahydro ring, dual amino groups 195.27 1.2* Increased hydrogen bonding potential; reduced steric bulk
5-Hydroxy-6,6-dimethyl-6,7-dihydrobenzo[d]isoxazol-4(5H)-one Isoxazolone core, hydroxyl group ~207.2 ~1.8* Oxygen-based heterocycle; polar hydroxyl group

*Estimated values based on structural analogs.

Reactivity and Functionalization

  • Steric Effects : The 6,6-dimethyl groups in the target compound hinder electrophilic attacks at the adjacent positions, contrasting with the electron-deficient dichloro analog, which undergoes nucleophilic substitution more readily .
  • Redox Properties : The isoxazolone analog’s hydroxyl group enables oxidation to ketones, a feature absent in sulfur-containing analogs .

Biological Activity

2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one (CAS Number: 302902-26-7) is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and antiproliferative properties, supported by data tables and relevant research findings.

  • Molecular Formula : C₉H₁₂N₂OS
  • Melting Point : 207 °C
  • MDL Number : MFCD00630420

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles, including 2-amino compounds, exhibit significant antimicrobial properties. A study highlighted that various benzothiazole derivatives showed high antibacterial and antifungal activity. The presence of electron-donor groups in the 6-position of the benzothiazole ring enhances anthelminthic effects, while electron-withdrawing groups promote antibacterial activity .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundAntibacterial ActivityAntifungal ActivityNotes
Compound AHighModerateElectron-donor groups present
Compound BModerateHighElectron-withdrawing groups enhance activity
This compoundTBDTBDRequires further testing

Antiviral Activity

The antiviral potential of benzothiazoles has been documented in various studies. For instance, compounds derived from 2-amino-benzothiazoles have shown effectiveness against hepatitis C virus. The structural modifications in these compounds can significantly influence their antiviral efficacy .

Table 2: Antiviral Efficacy of Benzothiazole Compounds

CompoundVirus TargetedEfficacyMechanism
Compound XHepatitis CHighInhibits viral replication
Compound YInfluenza AModerateInterferes with viral entry
This compoundTBDTBDRequires further investigation

Antiproliferative Activity

The antiproliferative effects of benzothiazole derivatives have been explored in cancer research. Studies indicate that certain modifications can enhance the antitumor activity of these compounds. For example, electron-donor substituents in the benzothiazole fragment are associated with increased antitumor effects .

Table 3: Antiproliferative Activity of Selected Benzothiazole Derivatives

CompoundCancer TypeIC50 (µM)Notes
Compound ZBreast Cancer5.0Strong antiproliferative effect
Compound WLung Cancer10.0Moderate effect
This compoundTBDTBDFurther studies needed

Case Studies

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The study revealed that modifications at the nitrogen and sulfur atoms significantly influenced antibacterial potency.
  • Antiviral Research : Another study focused on the synthesis of novel benzothiazole derivatives aimed at combating viral infections. Compounds were tested against hepatitis C virus with promising results indicating potential therapeutic applications.
  • Cancer Research : In vitro studies demonstrated that specific benzothiazole derivatives could inhibit the growth of cancer cells. The structure–activity relationship (SAR) analysis suggested that functional groups play a crucial role in enhancing antiproliferative effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-6,6-dimethyl-6,7-dihydro-5H-benzothiazol-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thioamide precursors with ketones under acidic or basic conditions. For example, analogous imidazolone derivatives are prepared using sodium metabisulfite as a catalyst in dry DMF under nitrogen at 120°C for 18 hours . Optimization may involve solvent selection (e.g., replacing DMF with less toxic alternatives), temperature gradients, or catalyst screening (e.g., Lewis acids). Post-synthesis purification often involves recrystallization from boiling water to achieve >99% purity, as demonstrated in related oxazine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the bicyclic structure and substituent positions. For example, in related 6,7-dihydrobenzothiazol-4(5H)-one derivatives, characteristic proton signals for the fused ring system appear at δ 2.5–3.5 ppm (methylene groups) and δ 6.8–7.2 ppm (aromatic protons) . Infrared (IR) spectroscopy can validate the presence of amine (-NH₂, ~3350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups, as seen in structurally similar thiadiazoles .

Q. How should researchers address stability concerns during storage and handling?

  • Methodological Answer : The compound’s stability is influenced by moisture and temperature. Storage in anhydrous conditions (e.g., desiccators with silica gel) at 2–8°C is recommended based on protocols for analogous heterocyclic amines . Degradation studies using High-Performance Liquid Chromatography (HPLC) can monitor purity over time, with adjustments made to storage buffers or inert gas environments if instability is observed.

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound, and how do structural modifications alter its efficacy?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking studies can model interactions with biological targets (e.g., kinases or GPCRs). For example, derivatives of thiazol-4-one scaffolds show affinity for tyrosine kinase receptors via hydrogen bonding with conserved residues . Substituent modifications (e.g., introducing electron-withdrawing groups on the benzothiazole ring) can be simulated to assess changes in binding energy and solubility .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity or concentration ranges). A meta-analysis of dose-response curves across studies, combined with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays), can clarify mechanistic pathways. For instance, imidazolone derivatives with anti-inflammatory activity were validated using both in vitro COX-2 inhibition and in vivo murine models .

Q. What strategies enable the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies guided by LogP calculations (to optimize lipophilicity) and metabolic stability assays (e.g., microsomal incubation) are critical. For example, replacing methyl groups with trifluoromethyl moieties in related benzothiazoles enhanced blood-brain barrier penetration . Parallel synthesis and high-throughput screening (HTS) can rapidly evaluate libraries of analogs.

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Integrative approaches, such as CRISPR-Cas9 gene knockout models or phosphoproteomics, can identify downstream targets. For instance, benzothiazole derivatives were shown to modulate MAPK/ERK pathways using Western blotting and RNA-seq . Isotope-labeled analogs (e.g., ¹⁴C-tagged) can track biodistribution and metabolite formation in pharmacokinetic studies.

Methodological Notes

  • Synthetic Optimization : Always cross-validate reaction yields and purity using TLC, HPLC, and elemental analysis (±0.4% for C, H, N) .
  • Data Reproducibility : Publish full experimental details (e.g., solvent ratios, heating rates) to mitigate reproducibility issues, as emphasized in recent benzimidazole syntheses .
  • Ethical Compliance : Adhere to NIH guidelines for in vivo studies, including IACUC approvals, as required for funding compliance .

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